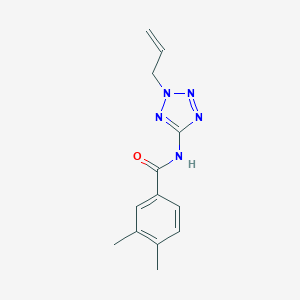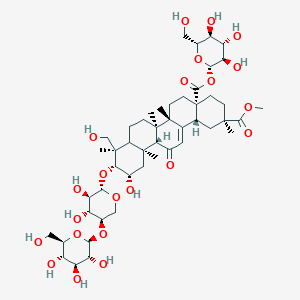
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as L-163,491, is a compound that has gained attention for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood. However, it has been shown to act as a selective antagonist of the oxytocin receptor. Oxytocin is a hormone that is involved in a variety of physiological processes, including social behavior, stress response, and pain perception. By blocking the oxytocin receptor, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide may be able to modulate these processes.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and antidepressant effects, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have effects on social behavior. It has been shown to increase social recognition in animal models. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have effects on the immune system. It has been shown to modulate the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its selectivity for the oxytocin receptor. This allows researchers to study the effects of blocking the oxytocin receptor without affecting other receptors. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is in the development of more soluble analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. This would allow for easier administration in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. This could lead to the development of more targeted therapies for conditions such as pain, anxiety, and depression. Finally, there is a need for further research on the effects of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide on social behavior and the immune system. This could have implications for the treatment of conditions such as autism and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the tetrazole ring. The resulting tetrazole compound is then reacted with allyl bromide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have potential applications in scientific research. One area of research where N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied is in the field of pain management. It has been shown to have analgesic effects in animal models of pain. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied for its potential use in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H21N5O2 |
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H21N5O2/c1-5-8-21-19-16(18-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,17,19,22) |
Clé InChI |
CCCFXMRGSOFKIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)





![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)


![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)



